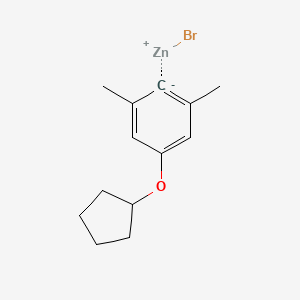
4-Cyclopentyloxy-2,6-dimethylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE typically involves the reaction of 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYL BROMIDE with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYL BROMIDE+Zn→4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Catalysts: Palladium and nickel catalysts are often used in transmetalation reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying biological pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition and transmetalation, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-ETHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-PROPYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Uniqueness
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is unique due to its specific substituent, the cyclopentyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential.
Properties
Molecular Formula |
C13H17BrOZn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-3,5-dimethylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-10-7-11(2)9-13(8-10)14-12-5-3-4-6-12;;/h8-9,12H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
TUSYALSBRDNOHY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)OC2CCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















